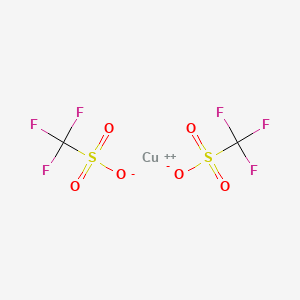

Copper(II) triflate

Beschreibung

Eigenschaften

CAS-Nummer |

34946-82-2 |

|---|---|

Molekularformel |

CHCuF3O3S |

Molekulargewicht |

213.63 g/mol |

IUPAC-Name |

copper;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI-Schlüssel |

GZWXEFRPSWBAGC-UHFFFAOYSA-N |

Kanonische SMILES |

C(F)(F)(F)S(=O)(=O)O.[Cu] |

Physikalische Beschreibung |

Powder; [Sigma-Aldrich MSDS] |

Piktogramme |

Corrosive |

Synonyme |

copper(II) trifluoromethanesulfonate Cu(II)-TFS |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Copper(II) Triflate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of copper(II) triflate. The information is curated for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work.

Core Physical Properties

This compound, also known as cupric trifluoromethanesulfonate, is a metal salt with the chemical formula Cu(OSO₂CF₃)₂. It is widely recognized as a powerful Lewis acid and a versatile catalyst in a multitude of organic transformations.[1] A summary of its key physical properties is presented below.

| Property | Data |

| Molecular Formula | C₂CuF₆O₆S₂ |

| Molecular Weight | 361.67 g/mol [1] |

| Appearance | White to pale blue or light gray crystalline powder. The color can vary depending on the hydration state. |

| Melting Point | Decomposes at elevated temperatures. Reported decomposition temperatures vary, with values of ≥300 °C and 530 °C noted. |

| Boiling Point | Not applicable, as it decomposes before boiling. |

| Solubility | Highly soluble in water and polar organic solvents such as methanol, ethanol, acetonitrile (B52724), and dimethylformamide (DMF).[2][3] |

| Stability | Hygroscopic; sensitive to moisture. Should be stored under an inert atmosphere.[2] |

Experimental Protocols

Detailed experimental procedures for the determination of all physical properties of this compound are not extensively available in the literature. However, standard methodologies can be applied for their characterization. Below are representative protocols for its synthesis and the determination of its melting point.

Synthesis of this compound

This compound can be conveniently prepared by the reaction of copper(II) carbonate with triflic acid in acetonitrile.

Procedure:

-

In a well-ventilated fume hood, suspend copper(II) carbonate in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a stoichiometric amount of trifluoromethanesulfonic acid to the suspension with continuous stirring.

-

After the addition is complete, continue stirring the mixture at room temperature until the evolution of carbon dioxide ceases and the solid dissolves.

-

The resulting solution is filtered to remove any unreacted starting material.

-

The solvent is removed under reduced pressure to yield the this compound salt. The product can be further purified by recrystallization.

Determination of Melting Point (Decomposition Temperature)

The melting point, or more accurately, the decomposition temperature of this compound can be determined using a standard melting point apparatus.

Procedure:

-

A small amount of the finely powdered, dry this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased at a slow, controlled rate.

-

The temperature range over which the substance is observed to decompose (e.g., changes in color, gas evolution) is recorded as the decomposition temperature.

Applications in Synthetic Chemistry: Catalytic Workflows

This compound is a highly effective catalyst for a wide range of organic reactions. Its utility stems from its strong Lewis acidity and its ability to coordinate with various organic substrates. Below are visualizations of its role in two common types of reactions.

Diels-Alder Reaction

This compound can catalyze the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. The Lewis acidic copper center coordinates to the dienophile, activating it towards cycloaddition with a diene.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Copper(II) Triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) trifluoromethanesulfonate (B1224126), commonly known as copper(II) triflate (Cu(OTf)₂), is a versatile and powerful Lewis acid catalyst extensively employed in organic synthesis.[1][2] Its high catalytic activity, coupled with the non-coordinating nature of the triflate anion, makes it an indispensable tool in a myriad of chemical transformations, including Diels-Alder reactions, cyclopropanations, and Friedel-Crafts alkylations. This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound in both its anhydrous and hydrated forms, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Bonding

This compound is a salt composed of a copper(II) cation (Cu²⁺) and two trifluoromethanesulfonate (triflate, OTf⁻) anions. The triflate anion (CF₃SO₃⁻) is the conjugate base of triflic acid, a superacid, which renders the anion exceptionally stable and poorly coordinating. This property is crucial to the catalytic activity of Cu(OTf)₂, as it leaves the copper(II) center highly electrophilic and available to coordinate with substrates.

Anhydrous this compound

The solid-state structure of anhydrous this compound has been elucidated through high-resolution X-ray powder diffraction. It crystallizes in the triclinic space group P-1 and exhibits a layered structure.[3] The copper(II) ion is coordinated by six oxygen atoms originating from six different triflate anions, resulting in a distorted octahedral geometry. This distortion is a classic example of the Jahn-Teller effect, a geometric distortion of a non-linear molecular system that reduces its symmetry and removes its electronic degeneracy.

The coordination environment of the copper(II) ion involves each triflate anion bridging two copper centers through two of its oxygen atoms. This intricate network of coordination bonds leads to the formation of the layered structure.

Hydrated this compound

Physicochemical Properties

Anhydrous this compound typically appears as a white to light blue or gray crystalline powder.[4] It is hygroscopic and should be handled under inert and dry conditions to prevent the formation of hydrates. It is soluble in a range of polar organic solvents, including acetonitrile (B52724), methanol, and dimethylformamide.[5]

Data Presentation

Table 1: Crystallographic Data for Anhydrous this compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.334 |

| b (Å) | 8.893 |

| c (Å) | 4.965 |

| α (°) | 97.69 |

| β (°) | 108.62 |

| γ (°) | 89.23 |

| V (ų) | 219.7 |

| Z | 1 |

Data obtained from high-resolution X-ray powder diffraction.[3]

Experimental Protocols

Synthesis of Anhydrous this compound

A common method for the preparation of anhydrous this compound involves the reaction of copper(II) carbonate with triflic acid in an organic solvent.[5]

Materials:

-

Copper(II) carbonate (CuCO₃)

-

Triflic acid (TfOH)

-

Acetonitrile (CH₃CN, anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend copper(II) carbonate in anhydrous acetonitrile.

-

Slowly add a stoichiometric amount of triflic acid to the suspension with vigorous stirring. The reaction is exothermic and will be accompanied by the evolution of carbon dioxide gas.

-

After the addition is complete, continue stirring the mixture at room temperature until the gas evolution ceases and a clear blue solution is obtained.

-

Filter the solution to remove any unreacted starting material.

-

The anhydrous this compound can be precipitated by the addition of anhydrous diethyl ether to the acetonitrile solution.

-

Collect the resulting pale blue precipitate by filtration, wash with anhydrous diethyl ether, and dry under high vacuum to obtain the anhydrous product.

Spectroscopic Characterization

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic species like Cu(II) complexes. The EPR spectrum of a Cu(II) complex provides information about the electronic structure and the coordination environment of the copper ion. For a --INVALID-LINK--₂ complex (where 'en' is ethylenediamine), which serves as a good model for a Cu(II) center with triflate counterions, the following spin Hamiltonian parameters have been reported:[6][7]

Table 2: EPR Spin Hamiltonian Parameters for a --INVALID-LINK--₂ Complex [6][7]

| Parameter | Experimental Value |

| gₓ | 2.055 |

| gᵧ | 2.050 |

| g₂ | 2.215 |

| Aₓ (MHz) | < 30 |

| Aᵧ (MHz) | < 30 |

| A₂ (MHz) | 560 |

These parameters are characteristic of a d⁹ Cu(II) ion in a tetragonally distorted octahedral or square planar environment. The g-values and hyperfine coupling constants (A) are sensitive to the nature of the coordinating ligands and the overall geometry of the complex.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the vibrational modes of the triflate anion. The strong absorptions associated with the S-O and C-F bonds are characteristic.

Table 3: Tentative IR Peak Assignments for a Metal Triflate Complex

| Wavenumber (cm⁻¹) | Assignment |

| ~1250-1280 | νₐₛ(SO₃) |

| ~1150-1220 | νₐₛ(CF₃) |

| ~1030 | νₛ(SO₃) |

| ~760 | δ(SO₃) |

| ~640 | δ(CF₃) |

Note: The exact peak positions may vary depending on the coordination mode of the triflate anion and the hydration state of the complex.

Mandatory Visualization

Synthesis of Anhydrous this compound Workflow

Caption: Workflow for the synthesis of anhydrous this compound.

Coordination Geometry of Anhydrous this compound

Caption: Distorted octahedral coordination of Cu(II) in anhydrous Cu(OTf)₂.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and bonding of this compound. The understanding of its solid-state structure, particularly the Jahn-Teller distorted octahedral coordination of the copper(II) ion in the anhydrous form, is fundamental to comprehending its reactivity and catalytic behavior. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers utilizing this important catalyst in their synthetic endeavors. The unique combination of a highly Lewis acidic metal center and a non-coordinating anion continues to make this compound a catalyst of choice in modern organic and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. Copper(II) trifluoromethanesulfonate:Uses,Preparation and Precautions_Chemicalbook [chemicalbook.com]

- 6. Structure, EPR / ENDOR and DFT characterisation of a [Cu II (en) 2 ](OTf) 2 complex - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51694F [pubs.rsc.org]

- 7. sibran.ru [sibran.ru]

Synthesis of Anhydrous Copper(II) Triflate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of anhydrous Copper(II) triflate (Cu(OTf)₂), a versatile and powerful Lewis acid catalyst widely employed in organic synthesis. This document outlines the most common and efficient synthetic methodology, detailed experimental protocols, purification techniques, and essential safety precautions. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided to facilitate a clear understanding of the process.

Introduction

Copper(II) trifluoromethanesulfonate, commonly known as this compound or Cu(OTf)₂, is the copper(II) salt of trifluoromethanesulfonic acid.[1][2] It is a potent Lewis acid that catalyzes a wide array of organic transformations, including Diels-Alder reactions, cyclopropanations, Friedel-Crafts acylations and alkylations, and various coupling reactions.[1][3] Its high catalytic activity, coupled with its relative stability and commercial availability, makes it an invaluable tool in synthetic chemistry and drug development.[3] This guide focuses on the de novo synthesis of the anhydrous form, which is crucial for reactions sensitive to moisture.

Physicochemical Properties

Anhydrous this compound is a white to pale blue or light gray crystalline powder.[2][3] It is highly hygroscopic and should be handled and stored under an inert atmosphere to prevent hydration.[4] The presence of moisture can significantly impact its catalytic activity in sensitive reactions.

| Property | Value | Reference |

| Molecular Formula | C₂CuF₆O₆S₂ | [4] |

| Molecular Weight | 361.68 g/mol | [4] |

| Appearance | White to pale blue/light gray crystalline powder | [2][3] |

| Solubility | Soluble in MeOH, EtOH, DMF, MeCN, formamide, i-PrCN, and acetone | [4] |

| Decomposition Temperature | 530 °C | [4] |

Synthetic Methodology

The most convenient and widely reported method for the preparation of anhydrous this compound is the reaction of copper(II) carbonate with trifluoromethanesulfonic acid (triflic acid) in acetonitrile (B52724).[3][4][5] This method is advantageous due to the clean reaction profile, where the byproducts are water and carbon dioxide, which are easily removed.

Reaction Scheme

The overall reaction is as follows:

CuCO₃(s) + 2 HOTf(aq) → Cu(OTf)₂(s) + H₂O(l) + CO₂(g)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of anhydrous this compound.

Caption: Experimental workflow for the synthesis of anhydrous this compound.

Detailed Experimental Protocol

This protocol is a composite of best practices reported in the literature.[3][4][5] All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Equipment

-

Copper(II) carbonate (CuCO₃)

-

Trifluoromethanesulfonic acid (HOTf)

-

Anhydrous acetonitrile (MeCN)

-

Anhydrous diethyl ether (Et₂O)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

High-vacuum line

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend copper(II) carbonate in anhydrous acetonitrile.

-

Addition of Triflic Acid: Slowly add a stoichiometric amount (2 equivalents) of trifluoromethanesulfonic acid to the stirred suspension via a dropping funnel. The addition should be performed at room temperature. Effervescence (release of CO₂) will be observed.

-

Reaction: Continue stirring the mixture at room temperature until the effervescence ceases, indicating the completion of the reaction. The reaction mixture will typically be a pale blue solution.

-

Filtration: If any unreacted copper(II) carbonate remains, filter the solution to obtain a clear filtrate.

Purification and Isolation

-

Precipitation: To the clear acetonitrile solution, add anhydrous diethyl ether with stirring until the solution becomes cloudy and a precipitate forms.[4][5]

-

Crystallization: Cool the mixture (e.g., in an ice bath or freezer at -20°C) to promote complete precipitation of the product.[2]

-

Isolation: Collect the pale blue precipitate of this compound by filtration.[2][4]

-

Washing: Wash the collected solid with small portions of cold, anhydrous diethyl ether to remove any residual soluble impurities.

-

Drying: Dry the purified this compound under high vacuum to remove all traces of solvent and water.[2] A common practice is to heat the solid gently (e.g., 110-130°C) under vacuum for several hours.[2]

Characterization Data

While detailed spectroscopic data for the anhydrous product is not extensively reported in easily accessible literature, the following provides an indication of expected outcomes.

| Analysis | Expected Result |

| Appearance | White to pale blue powder |

| Infrared (IR) Spectroscopy | Characteristic strong absorptions for the triflate anion (S=O and C-F stretching). |

| Elemental Analysis | Calculated values for C₂CuF₆O₆S₂: C, 6.64%; H, 0.00%; Cu, 17.57%. |

Handling, Storage, and Safety

-

Handling: Anhydrous this compound is moisture-sensitive and should be handled in a dry, inert atmosphere (e.g., a glovebox).[3][4] For quick transfers, it can be handled in the air, but prolonged exposure should be avoided.[4] It is corrosive and can cause severe skin burns and eye damage.[6]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area.[6][7]

-

Safety: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[7] Avoid inhalation of dust.[6] In case of contact, flush the affected area with copious amounts of water.[8]

Conclusion

The synthesis of anhydrous this compound from copper(II) carbonate and triflic acid in acetonitrile is a reliable and straightforward procedure. Proper handling and storage are paramount to maintaining its anhydrous state and catalytic efficacy. This guide provides the necessary details for researchers to confidently prepare and utilize this important catalyst in their synthetic endeavors.

References

- 1. cdp-innovation.com [cdp-innovation.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Copper(II) trifluoromethanesulfonate:Uses,Preparation and Precautions_Chemicalbook [chemicalbook.com]

- 6. BJOC - Cu(OTf)2-catalyzed multicomponent reactions [beilstein-journals.org]

- 7. gavsispanel.gelisim.edu.tr [gavsispanel.gelisim.edu.tr]

- 8. researchgate.net [researchgate.net]

Copper(II) Triflate (CAS No. 34946-82-2): A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Copper(II) trifluoromethanesulfonate, commonly known as Copper(II) triflate (Cu(OTf)₂), is a powerful and versatile Lewis acid catalyst widely employed in organic synthesis. First reported in 1972, this salt of trifluoromethanesulfonic acid has become an indispensable tool for a myriad of chemical transformations, owing to its high reactivity, stability, and ease of handling compared to other metal triflates.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, safety and handling, and detailed applications with experimental protocols.

Core Properties and Data

This compound is commercially available as a white to pale blue or light gray crystalline powder.[1][4] It is hygroscopic and should be stored in a dry environment under an inert atmosphere.[4][5] The compound is notable for its high solubility in polar organic solvents and water.[1][4]

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 34946-82-2 | [2] |

| Molecular Formula | C₂CuF₆O₆S₂ | [2] |

| Molecular Weight | 361.67 g/mol | [2] |

| Appearance | White to pale blue or light gray crystalline powder | [1][4] |

| Melting Point | ≥300 °C | [5] |

| Decomposition Temperature | 530 °C | [4] |

Solubility Data

| Solvent | Qualitative Solubility |

| Water | Very soluble |

| Acetonitrile (MeCN) | Soluble |

| Methanol (MeOH) | Soluble |

| Ethanol (EtOH) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Acetone | Soluble |

Spectroscopic and Thermal Analysis Data

Detailed spectroscopic and thermal analysis data for pure, uncomplexed this compound are sparse in the public domain.

| Data Type | Information | Reference(s) |

| UV-Vis | λmax = 737 nm (in acetic acid) | [5] |

| IR, Raman, NMR | Specific data for the salt is not readily available. Spectra are highly dependent on the coordination environment. | |

| TGA/DSC | Decomposes at 530 °C. Detailed thermogram not readily available. | [4] |

| Crystal Structure | The crystal structure of anhydrous this compound is not readily available. |

Synthesis and Handling

Synthesis

A common laboratory-scale synthesis of this compound involves the reaction of Copper(II) carbonate or Copper(II) oxide with trifluoromethanesulfonic acid in acetonitrile.[1][4] The resulting salt can be precipitated with diethyl ether and dried under vacuum.[4]

Reaction: CuCO₃ + 2 HOTf → Cu(OTf)₂ + H₂O + CO₂

Safety and Handling

This compound is a hazardous substance that can cause severe skin burns and eye damage, and may cause respiratory irritation.[6] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] It is hygroscopic and should be stored under an inert atmosphere.[4][5]

Applications in Organic Synthesis

This compound is a highly effective Lewis acid catalyst for a wide range of organic transformations. Its utility stems from the strong electron-withdrawing nature of the triflate anion, which enhances the Lewis acidity of the copper(II) center.[1]

Key applications include:

-

Diels-Alder Reactions: Catalyzes both intermolecular and intramolecular Diels-Alder reactions, often with high stereoselectivity.[1][2][8]

-

Cyclopropanation Reactions: Promotes the formation of cyclopropanes from olefins and diazo compounds.[2][9]

-

Friedel-Crafts Reactions: Acts as an efficient catalyst for both acylation and alkylation of aromatic compounds.[1][10]

-

Multicomponent Reactions: Facilitates the synthesis of complex molecules, such as quinolines and tetrahydroquinolines, in a single step from multiple starting materials.[11][12][13]

-

Aziridination and Amination Reactions: Catalyzes the formation of aziridines and the introduction of amino groups.[7][14]

-

Glycosylation Reactions: Used as a reagent in the synthesis of oligosaccharides.[1]

Experimental Protocols

Synthesis of 2,3-Diarylquinoline Derivatives

This protocol describes a three-component reaction catalyzed by this compound for the synthesis of quinoline (B57606) derivatives.[12]

Reaction Scheme:

Aryl Amine + Aryl Aldehyde + Styrene (B11656) Oxide --(Cu(OTf)₂)--> 2,3-Diarylquinoline

Methodology:

-

To a 10 mL round-bottomed flask, add the aryl amine (1.0 mmol), aryl aldehyde (1.0 mmol), and styrene oxide (1.0 mmol).

-

Add dimethyl sulfoxide (B87167) (DMSO) (1.0 mL) as the solvent.

-

Add this compound (10 mol%, 36 mg).

-

Stir the resulting mixture in an oil bath preheated to 80 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (B1210297) (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Intramolecular Diels-Alder Reaction of Oxazole-Olefins

This protocol details the use of this compound to catalyze an intramolecular Diels-Alder reaction for the synthesis of cyclopenta[c]pyridines.[8]

Methodology:

-

In a reaction vessel, dissolve the oxazole-olefin substrate (e.g., compound 8a in the cited paper) in o-dichlorobenzene (o-DCB) to make a 0.05 M solution.

-

Add this compound (2 mol%).

-

Heat the reaction mixture to 180 °C under an argon atmosphere for 1 hour.

-

Monitor the reaction for the consumption of the starting material.

-

After completion, cool the reaction mixture and purify the product by appropriate chromatographic techniques.

Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol provides a general procedure for the this compound-catalyzed cyclopropanation of an olefin.

Methodology:

-

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (5 mol%).

-

Add anhydrous dichloromethane (B109758) (DCM) as the solvent, followed by styrene (1.2 equivalents).

-

Stir the mixture at the desired temperature (e.g., room temperature).

-

Dissolve ethyl diazoacetate (1.0 equivalent) in anhydrous DCM.

-

Add the ethyl diazoacetate solution slowly to the reaction mixture via a syringe pump over a period of 2-4 hours.

-

After the addition is complete, continue to stir the reaction until TLC analysis indicates the complete consumption of the diazo compound.

-

Quench the reaction by exposing it to air.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired cyclopropane (B1198618) product.

Mechanistic Insights and Visualizations

Catalytic Cycle of a Lewis Acid-Catalyzed Reaction

The following diagram illustrates a generalized catalytic cycle for a Lewis acid-catalyzed reaction, such as a Friedel-Crafts acylation, where this compound activates a substrate.

Caption: Generalized catalytic cycle for a Cu(OTf)₂-catalyzed reaction.

Experimental Workflow for Synthesis and Purification

This diagram outlines a typical workflow for a synthesis reaction catalyzed by this compound, followed by workup and purification.

Caption: A typical experimental workflow for synthesis using Cu(OTf)₂.

Conclusion

This compound is a highly valuable and versatile catalyst for a broad spectrum of organic reactions. Its strong Lewis acidity, coupled with its relative stability and ease of handling, makes it a preferred choice for many synthetic chemists. While detailed quantitative data on some of its physical properties remain to be fully documented in accessible literature, its synthetic utility is well-established. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in academia and industry, particularly in the field of drug development where the efficient construction of complex molecular architectures is paramount.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. COPPER(II) TRIFLUOROMETHANESULFONATE | 34946-82-2 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound catalyzed amination and aziridination of 2-alkyl substituted 1,3-dicarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate: access to cyclopropane-fused γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - Cu(OTf)2-catalyzed multicomponent reactions [beilstein-journals.org]

- 12. This compound catalyzed three-component reaction for the synthesis of 2,3-diarylquinoline derivatives using aryl amines, aryl aldehydes and styrene oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. This compound-catalyzed reactions for the synthesis of novel and diverse quinoline carboxylates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. home.iitk.ac.in [home.iitk.ac.in]

A Comprehensive Technical Guide to the Solubility of Copper(II) Triflate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) trifluoromethanesulfonate, often abbreviated as Cu(OTf)₂, is a versatile and powerful Lewis acid catalyst employed in a myriad of organic transformations, including Diels-Alder reactions, cyclopropanations, and Friedel-Crafts alkylations.[1][2] Its efficacy in these reactions is intrinsically linked to its solubility in the organic solvents used as reaction media. This technical guide provides a thorough overview of the qualitative solubility of Copper(II) triflate in common organic solvents and presents detailed experimental protocols for the quantitative determination of its solubility, addressing a notable gap in currently available literature. The methodologies outlined herein are intended to equip researchers with the necessary tools to precisely quantify the solubility of Cu(OTf)₂ in solvents relevant to their work, thereby enabling enhanced reaction optimization and reproducibility.

Qualitative Solubility Overview

This compound is a white to light blue or light gray crystalline powder that is known to be hygroscopic.[3] Its solubility is largely dictated by the polarity of the solvent. Generally, Cu(OTf)₂ exhibits good solubility in polar organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Qualitative Solubility |

| Methanol | CH₃OH | 32.7 | Soluble[3] |

| Ethanol | C₂H₅OH | 24.5 | Soluble[3] |

| Acetonitrile | CH₃CN | 37.5 | Soluble[3] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | Soluble[3] |

| Acetone | (CH₃)₂CO | 20.7 | Soluble[3] |

| Isopropyl Cyanide | (CH₃)₂CHCN | Not readily available | Soluble[3] |

| Formamide | HCONH₂ | 111 | Soluble[3] |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Sparingly soluble/Insoluble |

| Hexane | C₆H₁₄ | 1.9 | Insoluble |

| Water | H₂O | 80.1 | Soluble |

Experimental Protocols for Quantitative Solubility Determination

The absence of specific quantitative solubility data for this compound in the literature necessitates robust experimental methods for its determination. Two primary methods are recommended: the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the solvent, and weighing the dissolved solute.

Detailed Methodology:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Ensure the solvent is of high purity and anhydrous, as the hygroscopic nature of Cu(OTf)₂ can affect solubility.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. A magnetic stirrer or a shaker bath can be used for this purpose.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed, airtight syringe to avoid solvent evaporation.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed, dry container.

-

Evaporate the solvent under reduced pressure or in a fume hood at a controlled temperature to leave behind the dissolved this compound.

-

-

Drying and Weighing:

-

Dry the container with the solid residue in a vacuum oven at an appropriate temperature to remove any residual solvent until a constant weight is achieved.

-

Weigh the container with the dried this compound.

-

-

Calculation:

-

The solubility can be calculated in g/100 mL or mol/L using the following formulas:

-

Solubility ( g/100 mL) = [(Weight of container + solid) - (Weight of empty container)] / (Volume of supernatant in mL) * 100

-

Solubility (mol/L) = [Weight of solid (g) / Molecular weight of Cu(OTf)₂ (361.68 g/mol )] / (Volume of supernatant in L)

-

-

Caption: Gravimetric Method Workflow for Solubility Determination.

UV-Vis Spectroscopic Method

This method is suitable for solvents in which this compound exhibits a distinct and measurable absorbance in the UV-Vis spectrum. It relies on the Beer-Lambert law, which correlates absorbance with concentration.

Detailed Methodology:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the desired organic solvent with known concentrations.

-

Ensure the concentration range of the standards brackets the expected solubility.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Cu(OTf)₂ in that specific solvent. The λmax for Cu(II) ions is typically in the range of 600-900 nm, but this should be determined experimentally for each solvent.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (steps 1 and 2).

-

-

Sample Analysis:

-

Carefully withdraw a sample of the supernatant.

-

If necessary, dilute the saturated solution with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) saturated solution at the λmax.

-

-

Calculation:

-

Use the equation from the calibration curve to determine the concentration of the (diluted) saturated solution.

-

If the solution was diluted, multiply the calculated concentration by the dilution factor to obtain the solubility of the saturated solution.

-

Caption: UV-Vis Spectroscopic Method Workflow.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Solvent Polarity: As observed, Cu(OTf)₂ is more soluble in polar solvents that can effectively solvate the Cu²⁺ and triflate ions.

-

Presence of Water: Due to its hygroscopic nature, the presence of even trace amounts of water can significantly affect the solubility of Cu(OTf)₂. It is recommended to use anhydrous solvents and handle the compound in a dry atmosphere (e.g., in a glovebox).

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can alter the measured solubility.

Conclusion

While this compound is a widely used catalyst, quantitative data on its solubility in common organic solvents is surprisingly scarce in the public domain. This guide provides a summary of its known qualitative solubility and, more importantly, offers detailed, practical protocols for its quantitative determination using gravimetric and UV-Vis spectroscopic methods. By following these standardized procedures, researchers in organic synthesis and drug development can obtain reliable and reproducible solubility data, leading to more controlled and optimized reaction conditions. This, in turn, will facilitate the more effective application of this important catalyst in chemical research and industry.

References

Copper(II) Triflate: A Comprehensive Technical Guide to Safe Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

Copper(II) trifluoromethanesulfonate, commonly known as Copper(II) triflate (Cu(OTf)₂), is a versatile and powerful Lewis acid catalyst employed in a wide array of organic reactions, including Diels-Alder and cyclopropanation reactions.[1][2] Its efficacy in promoting chemical transformations makes it a valuable tool in research and drug development. However, its reactivity also necessitates a thorough understanding of its potential hazards and strict adherence to safety protocols. This technical guide provides a comprehensive overview of the safety data and handling precautions for this compound to ensure its safe and effective use in the laboratory.

Core Safety and Hazard Information

This compound is classified as a hazardous substance that can cause severe skin burns and eye damage, and may cause respiratory irritation.[3][4][5] It is crucial for all personnel handling this compound to be fully aware of its hazard profile and the necessary precautions.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for this compound is summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictograms and Signal Word

-

GHS05 (Corrosion): Indicates that the substance can cause severe skin burns and eye damage.

-

GHS07 (Exclamation Mark): Indicates that the substance may cause respiratory irritation, as well as other potential hazards.

Hazard and Precautionary Statements

A comprehensive list of hazard (H) and precautionary (P) statements is essential for safe handling.

| Code | Statement |

| Hazard Statements | |

| H314 | Causes severe skin burns and eye damage.[4][5] |

| H318 | Causes serious eye damage.[6] |

| H335 | May cause respiratory irritation.[3][4] |

| Precautionary Statements | |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[3][6] |

| P264 | Wash skin thoroughly after handling.[3][6] |

| P271 | Use only outdoors or in a well-ventilated area.[3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][6] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3][6] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][6] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[3][6] |

| P363 | Wash contaminated clothing before reuse.[3] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3][7] |

| P405 | Store locked up.[3][6] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3][7] |

Exposure Limits and Physical Properties

Understanding the occupational exposure limits and physical characteristics of this compound is fundamental to designing safe experimental setups.

Occupational Exposure Limits

| Parameter | Value | Source |

| Permissible Exposure Limit (PEL) | 1.0 mg/m³ (as Cu) | Haz-Map |

| Threshold Limit Value (TLV) | 1.0 mg/m³ (as Cu) | Haz-Map |

| Immediately Dangerous to Life or Health (IDLH) | 100.0 mg/m³ (as Cu) | Haz-Map |

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₂CuF₆O₆S₂[3][6] |

| Molecular Weight | 361.68 g/mol [6] |

| Appearance | White to light grey or blue powder/crystal.[1][7] |

| Solubility | Soluble in methanol, ethanol, DMF, acetonitrile, and formamide. Also soluble in isoproply cyanide and acetone.[1] |

| Stability | Stable under normal handling and storage conditions.[3] Hygroscopic and moisture-sensitive.[1][8][9] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[3][4] |

Experimental Protocols for Safe Handling and Emergency Procedures

Detailed protocols are essential to minimize risk during the handling of this compound and to respond effectively in case of an emergency.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against exposure.

Caption: Required Personal Protective Equipment for handling this compound.

Handling and Storage Protocol

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][8] Ensure that an eyewash station and safety shower are readily accessible.[3][9]

-

Handling:

-

Storage:

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Remove the individual to fresh air and keep them comfortable for breathing.[3][4] 2. If breathing is difficult or has stopped, provide artificial respiration.[3][4] 3. Seek immediate medical attention.[3][8] |

| Skin Contact | 1. Immediately remove all contaminated clothing.[3] 2. Flush the affected skin with plenty of soap and water for at least 15 minutes.[3][8] 3. Seek immediate medical attention.[3][4][8] |

| Eye Contact | 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][8] 2. Remove contact lenses if present and easy to do. Continue rinsing.[3] 3. Seek immediate medical attention.[3][4][8] |

| Ingestion | 1. Rinse the mouth with water.[3][6] 2. Do NOT induce vomiting.[3][4][6][8] 3. If the person is conscious, give 2-4 cupfuls of milk or water.[8] Never give anything by mouth to an unconscious person.[3][6][8] 4. Seek immediate medical attention.[3][8] |

Accidental Release Measures: Spill Cleanup Protocol

A clear and efficient spill response protocol is necessary to mitigate the hazards of an accidental release.

Caption: Workflow for the safe cleanup of a this compound spill.

Detailed Spill Cleanup Steps:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

-

Ventilate: Ensure the area is well-ventilated.[8]

-

Personal Protection: Don the appropriate personal protective equipment, including a respirator, chemical-resistant gloves, safety goggles, and protective clothing.[3][4]

-

Containment and Cleanup:

-

Disposal: Dispose of the containerized waste at an approved waste disposal facility, following all local, state, and federal regulations.[3]

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: Thermal decomposition can produce irritating and toxic gases and vapors, including carbon oxides, sulfur oxides, copper oxides, and gaseous hydrogen fluoride.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]

By adhering to the information and protocols outlined in this guide, researchers, scientists, and drug development professionals can safely handle this compound, harnessing its catalytic power while minimizing the risks to themselves and their colleagues.

References

- 1. Copper(II) trifluoromethanesulfonate:Uses,Preparation and Precautions_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. synquestlabs.com [synquestlabs.com]

- 4. fishersci.com [fishersci.com]

- 5. sds.strem.com [sds.strem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. gelest.com [gelest.com]

An In-depth Technical Guide to the Hygroscopic Nature and Storage of Copper(II) Triflate

For Researchers, Scientists, and Drug Development Professionals

Copper(II) trifluoromethanesulfonate, commonly known as Copper(II) triflate (Cu(OTf)₂), is a powerful Lewis acid catalyst widely employed in organic synthesis. Its efficacy in various transformations, including Diels-Alder reactions, cyclopropanations, and Friedel-Crafts alkylations, is well-documented. However, a critical physicochemical property of this compound that significantly impacts its handling, storage, and catalytic activity is its hygroscopic nature. This technical guide provides a comprehensive overview of the hygroscopic properties of this compound, recommended storage and handling conditions, and detailed experimental protocols for its characterization.

The Hygroscopic Nature of this compound

This compound is a hygroscopic and moisture-sensitive solid. This means it has a strong tendency to absorb moisture from the atmosphere. The anhydrous form is typically a white to pale blue or light gray powder, and upon absorption of water, it can form hydrates, which may alter its physical appearance, solubility, and chemical reactivity.

Key Considerations:

-

Formation of Hydrates: Exposure to moisture can lead to the formation of this compound hydrates. The exact stoichiometry of these hydrates and the conditions under which they form are not extensively documented in readily available literature.

-

Impact on Catalytic Activity: As a Lewis acid, the catalytic activity of this compound is dependent on the availability of its vacant orbitals to coordinate with substrates. The coordination of water molecules can compete with the substrate, potentially reducing the catalyst's effectiveness. However, in some reactions, the presence of a controlled amount of water has been shown to be beneficial, highlighting the complexity of its role.

-

Physical State Alteration: Significant moisture absorption can lead to caking of the powder, making it difficult to handle and weigh accurately. In extreme cases, deliquescence (dissolving in the absorbed water to form a solution) may occur at high relative humidity.

Recommended Storage and Handling Conditions

To maintain the anhydrous state and ensure the catalytic efficacy of this compound, strict storage and handling protocols are necessary.

Storage Conditions:

-

Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon. This is the most critical factor in preventing moisture absorption.

-

Tightly Sealed Containers: Use well-sealed containers, preferably with a secondary seal (e.g., parafilm), to minimize exposure to the atmosphere.

-

Dry and Cool Environment: Store in a cool, dry place away from direct sunlight and heat sources. A desiccator cabinet is a suitable storage location.

-

Avoid Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and other materials that may react with the compound.

Handling Procedures:

-

Inert Atmosphere Handling: For sensitive applications requiring strictly anhydrous conditions, handle this compound inside a glovebox with a controlled inert atmosphere.

-

Quick Transfers: For less sensitive applications, minimize exposure to air by performing transfers quickly.

-

Use of Dry Equipment: Ensure all spatulas, weighing boats, and glassware are thoroughly dried before use. Oven-drying and cooling in a desiccator is recommended.

-

Positive Pressure of Inert Gas: When transferring the solid outside of a glovebox, a positive pressure of an inert gas can be used to create a localized inert environment.

Experimental Protocols for Hygroscopicity Determination

For researchers needing to quantify the hygroscopic nature of this compound or assess the water content of a specific batch, the following experimental protocols are recommended.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled stream of gas with varying relative humidity (RH) at a constant temperature. This method is ideal for determining a material's water sorption and desorption isotherms.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-20 mg) onto the DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass is considered the dry mass.

-

Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the mass of the sample is continuously monitored until equilibrium is reached (i.e., the rate of mass change is below a set threshold).

-

Desorption Isotherm: After reaching the maximum RH, decrease the RH in a stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. Plotting the percentage of water uptake versus RH generates the sorption and desorption isotherms.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample. It is based on a redox reaction between iodine and sulfur dioxide in the presence of water.

Methodology:

-

Apparatus: Use a coulometric or volumetric Karl Fischer titrator.

-

Solvent Preparation: Add a suitable anhydrous solvent (e.g., anhydrous methanol (B129727) or a specialized KF solvent) to the titration vessel.

-

Pre-titration: Titrate the solvent with the KF reagent to a stable endpoint to eliminate any residual water in the solvent and the vessel.

-

Sample Introduction: Accurately weigh a sample of this compound and quickly introduce it into the conditioned titration vessel. Ensure the sample dissolves or is well-dispersed in the solvent.

-

Titration: Titrate the sample with the KF reagent until the endpoint is reached. The instrument will automatically calculate the amount of water in the sample based on the volume of titrant consumed (volumetric) or the total charge passed (coulometric).

-

Calculation: The water content is typically expressed as a percentage by weight or in parts per million (ppm).

Quantitative Data from Hypothetical Karl Fischer Titration:

| Sample Batch | Sample Weight (g) | Water Content (%) | Water Content (ppm) |

| A (Newly Opened) | 0.5025 | 0.05 | 500 |

| B (After brief air exposure) | 0.4987 | 0.25 | 2500 |

| C (Improperly stored) | 0.5112 | 1.50 | 15000 |

Note: This table presents hypothetical data for illustrative purposes.

Gravimetric Analysis (Loss on Drying)

Gravimetric analysis by loss on drying is a simpler, though less specific, method to estimate moisture content. It involves measuring the mass of a sample before and after drying.

Methodology:

-

Initial Weighing: Accurately weigh a sample of this compound in a pre-weighed, dry weighing dish.

-

Drying: Place the sample in a drying oven at a controlled temperature (e.g., 105 °C) for a specified period or until a constant weight is achieved. Alternatively, a vacuum oven at a lower temperature can be used to avoid thermal decomposition.

-

Final Weighing: After drying, cool the sample in a desiccator to room temperature and re-weigh it.

-

Calculation: The difference between the initial and final weights represents the mass of volatile components, which is assumed to be primarily water. The moisture content is calculated as a percentage of the initial sample weight.

Quantitative Data from Hypothetical Gravimetric Analysis:

| Sample | Initial Weight (g) | Final Weight (g) | Mass Loss (g) | Moisture Content (%) |

| 1 | 2.0543 | 2.0438 | 0.0105 | 0.51 |

| 2 | 1.9876 | 1.9678 | 0.0198 | 1.00 |

Note: This table presents hypothetical data for illustrative purposes. This method may not be suitable if the compound decomposes at the drying temperature or contains other volatile impurities.

Conclusion

The hygroscopic nature of this compound is a critical factor that researchers and drug development professionals must consider to ensure its effective use and the reproducibility of their results. While quantitative data on its water absorption characteristics are not widely published, the qualitative evidence of its moisture sensitivity is clear. By adhering to stringent storage and handling protocols and by utilizing the detailed experimental methods provided in this guide, scientists can effectively manage the challenges associated with the hygroscopicity of this versatile catalyst. For critical applications, it is highly recommended to determine the water content of the catalyst batch prior to use.

Copper(II) Triflate: A Cornerstone in Catalysis - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and catalytic applications of Copper(II) trifluoromethanesulfonate, commonly known as Copper(II) triflate (Cu(OTf)₂). Since its first report in 1972, Cu(OTf)₂ has emerged as a remarkably versatile and powerful Lewis acid catalyst in a vast array of organic transformations. Its unique properties, including high catalytic activity, stability, and relative moisture tolerance, have established it as an indispensable tool in modern synthetic chemistry. This document details the seminal discoveries, key catalytic applications with quantitative data, explicit experimental protocols for landmark reactions, and mechanistic insights visualized through logical diagrams, offering a valuable resource for researchers in academia and the pharmaceutical industry.

Discovery and Historical Context

The advent of this compound as a significant catalyst in organic synthesis dates back to 1972. In their seminal work on "Solvolytic Routes via Alkylcopper Intermediates in the Electron-Transfer Oxidation of Alkyl Radicals," Jenkins and Kochi first reported the preparation and use of this compound[1]. While not initially focused on its broad catalytic potential as a Lewis acid, this paper laid the groundwork for its future exploration.

Subsequent research rapidly uncovered the potent Lewis acidity of the copper(II) center, enhanced by the non-coordinating and electron-withdrawing nature of the triflate anions. This combination renders the copper ion highly electrophilic and capable of activating a wide range of substrates.

Synthesis of this compound

This compound is typically prepared by the reaction of a copper(II) source, such as copper(II) carbonate or copper(II) oxide, with trifluoromethanesulfonic acid (triflic acid)[2]. The anhydrous form, which is often preferred for catalysis, can be obtained by careful drying of the hydrated salt.

Core Catalytic Applications

This compound has demonstrated exceptional efficacy in promoting a diverse range of chemical reactions, from classic cycloadditions to modern multicomponent reactions. Its utility is particularly pronounced in reactions requiring strong Lewis acid catalysis.

Diels-Alder Reactions

One of the earliest and most significant applications of this compound is in catalyzing the Diels-Alder reaction. The pioneering work by Evans and colleagues in 1999 demonstrated that chiral bis(oxazoline)copper(II) complexes are highly effective catalysts for the enantioselective Diels-Alder reaction, paving the way for the asymmetric synthesis of complex cyclic systems[1][3].

Quantitative Data for this compound Catalyzed Diels-Alder Reaction

| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Endo/Exo | ee (%) | Reference |

| Cyclopentadiene | N-Acryloyloxazolidinone | 10 | CH₂Cl₂ | 3 | 94 | >99:1 | 98 | Evans et al. (1999) |

| Isoprene | N-Crotonoyloxazolidinone | 10 | CH₂Cl₂ | 12 | 85 | 98:2 | 96 | Evans et al. (1999) |

| 1,3-Butadiene | N-Acryloyloxazolidinone | 10 | CH₂Cl₂ | 24 | 88 | >99:1 | 95 | Evans et al. (1999) |

Cyclopropanation Reactions

Following the initial discoveries, Salomon and Kochi in 1973 reported the use of copper(I) triflate (often generated in situ from Cu(II) triflate) as a highly effective catalyst for the cyclopropanation of olefins with diazo compounds[1]. This methodology provides a powerful tool for the synthesis of three-membered rings, which are important structural motifs in many natural products and pharmaceuticals.

Quantitative Data for this compound Catalyzed Cyclopropanation

| Alkene | Diazo Compound | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (trans:cis) | er (trans) | Reference |

| Styrene | Ethyl diazoacetate | 1 | Neat | 85 | 75:25 | - | Salomon & Kochi (1973) |

| 1-Octene | Ethyl diazoacetate | 1 | Neat | 78 | 70:30 | - | Salomon & Kochi (1973) |

| (E)-Stilbene | Ethyl diazoacetate | 5 | DCE | 77 | >95:5 | 97:3 | [4] |

Friedel-Crafts Reactions

The strong Lewis acidity of this compound makes it an excellent catalyst for Friedel-Crafts alkylation and acylation reactions. It efficiently activates substrates, enabling the formation of carbon-carbon bonds with aromatic and heteroaromatic compounds under relatively mild conditions.

Quantitative Data for this compound Catalyzed Friedel-Crafts Alkylation

| Arene | Alkylating Agent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Toluene | Benzyl chloride | 5 | Nitromethane | 2 | 92 | Representative |

| Anisole | t-Butyl chloride | 10 | Dichloromethane | 4 | 88 | Representative |

| Indole | 1-Phenylethyl bromide | 5 | Acetonitrile (B52724) | 1 | 95 | Representative |

Multicomponent Reactions

This compound has gained significant traction as a catalyst for multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. These reactions are highly atom-economical and efficient. Cu(OTf)₂ can act as both a Lewis acid to activate substrates and a catalyst for various bond-forming steps within the cascade[4][5].

Experimental Protocols

Synthesis of Anhydrous this compound

Materials:

-

Copper(II) carbonate (CuCO₃)

-

Trifluoromethanesulfonic acid (TfOH)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend copper(II) carbonate in anhydrous acetonitrile.

-

Slowly add a stoichiometric amount of trifluoromethanesulfonic acid dropwise to the suspension at 0 °C. Effervescence (evolution of CO₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the effervescence ceases and a clear blue solution is formed.

-

Filter the solution to remove any unreacted starting material.

-

The anhydrous this compound can be precipitated by the addition of anhydrous diethyl ether to the acetonitrile solution.

-

Collect the pale blue solid by filtration, wash with anhydrous diethyl ether, and dry under high vacuum to yield anhydrous Cu(OTf)₂[2].

General Procedure for Enantioselective Diels-Alder Reaction

Materials:

-

This compound (Cu(OTf)₂)

-

Chiral bis(oxazoline) ligand (e.g., (S,S)-t-Bu-box)

-

Diene (e.g., cyclopentadiene)

-

Dienophile (e.g., N-acryloyloxazolidinone)

-

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.1 eq) and the chiral bis(oxazoline) ligand (0.11 eq) in anhydrous dichloromethane.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the chiral catalyst complex.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C).

-

Add the dienophile to the catalyst solution and stir for 15 minutes.

-

Slowly add the diene to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.

Signaling Pathways and Experimental Workflows

The catalytic cycles and experimental workflows involving this compound can be effectively visualized to understand the logical relationships between different steps.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Copper(II) trifluoromethanesulfonate:Uses,Preparation and Precautions_Chemicalbook [chemicalbook.com]

- 3. Collection - Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective DielsâAlder Reaction - Journal of the American Chemical Society - Figshare [figshare.com]

- 4. Cu(OTf)2-catalyzed multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Cu(OTf)2-catalyzed multicomponent reactions [beilstein-journals.org]

Methodological & Application

Application Notes and Protocols: Copper(II) Triflate Catalyzed Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex six-membered rings with high stereocontrol. The use of Lewis acids as catalysts has significantly expanded the scope and efficiency of this powerful cycloaddition. Among various Lewis acids, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), is a versatile and effective catalyst for a wide range of Diels-Alder reactions.[1] Its high catalytic activity, tolerance to various functional groups, and relatively low cost make it an attractive choice in synthetic chemistry.[2] This document provides detailed application notes and protocols for conducting Copper(II) triflate catalyzed Diels-Alder reactions.

Catalytic Activity and Applications

This compound is a powerful Lewis acid that enhances the rate and selectivity of Diels-Alder reactions by coordinating to the dienophile, thereby lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).[3] This activation facilitates the [4+2] cycloaddition with a diene. Cu(OTf)₂ has been successfully employed in a variety of Diels-Alder reactions, including:

-

Normal Electron-Demand Diels-Alder: Catalyzing the reaction between electron-rich dienes and electron-poor dienophiles.

-

Inverse Electron-Demand Diels-Alder (IEDDA): Facilitating reactions where the electronic demands are reversed.[4]

-

Hetero-Diels-Alder Reactions: Enabling the formation of heterocyclic compounds.[5]

-

Imino-Diels-Alder Reactions: Used in the synthesis of nitrogen-containing heterocycles such as tetrahydroquinolines.[6]

-

Asymmetric Diels-Alder Reactions: When used in conjunction with chiral ligands, Cu(OTf)₂ can induce high levels of enantioselectivity.[5]

Data Presentation: Reaction Parameters and Yields

The following tables summarize representative quantitative data for Cu(OTf)₂ catalyzed Diels-Alder reactions, showcasing the catalyst's efficiency under various conditions.

Table 1: Intermolecular Diels-Alder Reaction of β,γ-Unsaturated α-Ketoesters with Cyclopentadiene (B3395910) [5]

| Entry | Substrate (α-Ketoester) | Catalyst Loading (mol%) | Diastereoselectivity (dr) | Enantioselectivity (ee, %) | Yield (%) |

| 1 | Phenyl derivative | 1.5 | 98:2 | >99 | 99 |

| 2 | 4-Methylphenyl derivative | 1.5 | 99:1 | >99 | 99 |

| 3 | 4-Methoxyphenyl derivative | 1.5 | 99:1 | >99 | 99 |

| 4 | 4-Chlorophenyl derivative | 1.5 | 98:2 | >99 | 99 |

| 5 | 2-Naphthyl derivative | 1.5 | 98:2 | >99 | 99 |

| 6 | Methyl derivative | 0.1 | 95:5 | 98 | 99 |

Reaction Conditions: Chiral N,N'-dioxide-Cu(OTf)₂ complex as catalyst.[5]

Table 2: Intramolecular Diels-Alder Reaction of Oxazole-Olefins [7]

| Entry | Substrate | Catalyst (Cu(OTf)₂) Loading (mol%) | Temperature (°C) | Time | Yield (%) |

| 1 | Oxazole-olefin 8a | 2 | 180 | 1 h | 55 |

| 2 | Oxazole-olefin 11a | 2 | 150 | 30 min | 95 |

| 3 | Oxazole-olefin 11a (no catalyst) | 0 | 150 | 24 h | 15 |

Reaction Conditions: Reactions carried out in o-dichlorobenzene (o-DCB).[7]

Table 3: Three-Component Imino-Diels-Alder Reaction [6]

| Entry | Aniline | Benzaldehyde | Dienophile | Catalyst Loading (mol%) | Yield (%) |

| 1 | Aniline | Benzaldehyde | trans-Anethole | 10 | 85 |

| 2 | 4-Methoxyaniline | Benzaldehyde | trans-Anethole | 10 | 90 |

| 3 | 4-Chloroaniline | Benzaldehyde | trans-Anethole | 10 | 80 |

| 4 | Aniline | 4-Chlorobenzaldehyde | trans-Anethole | 10 | 82 |

| 5 | Aniline | Benzaldehyde | trans-Isoeugenol | 10 | 78 |

Reaction Conditions: Reactions carried out under mild conditions.[6]

Experimental Protocols

General Protocol for this compound Catalyzed Intermolecular Diels-Alder Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Diene (1.0 equiv)

-

Dienophile (1.2 equiv)

-

This compound (Cu(OTf)₂) (1-10 mol%)

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), acetonitrile, toluene)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Heating/cooling system as required

Procedure:

-

Preparation: Dry all glassware in an oven and allow to cool under an inert atmosphere.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound.

-

Solvent and Reagents: Under an inert atmosphere, add the anhydrous solvent, followed by the dienophile. Stir the mixture for 5-10 minutes to allow for catalyst-dienophile complex formation.

-

Diene Addition: Add the diene to the reaction mixture.

-

Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrates). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water.

-

Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired Diels-Alder adduct.

Protocol for Asymmetric Inverse-Electron-Demand Diels-Alder Reaction[4]

Materials:

-

2-Pyrone derivative (diene, 0.2 mmol, 1.0 equiv)

-

Indene (B144670) derivative (dienophile, 0.3 mmol, 1.5 equiv)

-

This compound (Cu(OTf)₂) (5-10 mol%)

-

Chiral Ligand (e.g., L8 as reported in the literature, 6-12 mol%)

-

4 Å Molecular Sieves (50 mg)

-

Anhydrous Dichloromethane (DCM) (1.0 mL)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, mix Cu(OTf)₂ and the chiral ligand in anhydrous DCM. Stir the mixture at room temperature for 1 hour.

-

Reagent Addition: Add the 2-pyrone derivative, the indene derivative, and 4 Å molecular sieves to the catalyst mixture.

-

Reaction: Stir the reaction mixture at 25 °C. Monitor the reaction for completion using TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the final product. The enantiomeric excess (ee) can be determined by HPLC analysis.[4]

Mandatory Visualizations

Caption: General workflow for a Cu(OTf)₂ catalyzed Diels-Alder reaction.

Caption: Plausible catalytic cycle for the Diels-Alder reaction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. BJOC - Cu(OTf)2-catalyzed multicomponent reactions [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Diels-Alder and inverse-electron-demand hetero-Diels-Alder reactions of β,γ-unsaturated α-ketoesters with cyclopentadiene catalyzed by N,N'-dioxide copper(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes and Protocols for Enantioselective Friedel-Crafts Alkylation Using Copper(II) Triflate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective Friedel-Crafts alkylation of indoles with arylidene malonates utilizing a chiral catalyst system composed of Copper(II) triflate (Cu(OTf)₂) and a bis(sulfonamide)-diamine ligand. This methodology offers a highly efficient route to chiral indole (B1671886) derivatives, which are important structural motifs in many pharmaceuticals and bioactive molecules.

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The asymmetric variant of this reaction, particularly when catalyzed by chiral Lewis acids, provides a powerful tool for the synthesis of enantioenriched compounds. This compound, a robust and versatile Lewis acid, in combination with chiral ligands, has emerged as an effective catalyst for a variety of asymmetric transformations. This document focuses on the application of a Cu(OTf)₂-bis(sulfonamide)-diamine complex in the highly enantioselective Friedel-Crafts alkylation of indoles with arylidene malonates, affording the desired products in excellent yields and with high enantioselectivities.[1][2][3]

**2. Reaction Principle and

Catalytic Cycle

The reaction proceeds via the coordination of the this compound to the chiral bis(sulfonamide)-diamine ligand, forming a chiral Lewis acid complex. This complex then activates the arylidene malonate, rendering it more electrophilic. The indole, acting as a nucleophile, attacks the activated substrate in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent decomplexation releases the product and regenerates the catalyst for the next cycle.

Caption: Proposed catalytic cycle for the Cu(II)-catalyzed enantioselective Friedel-Crafts alkylation.

Experimental Data Summary

The following table summarizes the results for the enantioselective Friedel-Crafts alkylation of various indoles with different arylidene malonates using the Cu(OTf)₂/bis(sulfonamide)-diamine catalyst system.

| Entry | Indole (R¹) | Arylidene Malonate (Ar) | Product | Yield (%) | ee (%) |

| 1 | H | Phenyl | 3a | 98 | 95 |

| 2 | H | 4-Methylphenyl | 3b | 99 | 96 |

| 3 | H | 4-Methoxyphenyl | 3c | 97 | 94 |

| 4 | H | 4-Chlorophenyl | 3d | 95 | 93 |

| 5 | H | 2-Chlorophenyl | 3e | 92 | 90 |

| 6 | 5-Methoxy | Phenyl | 3f | 96 | 95 |

| 7 | 5-Bromo | Phenyl | 3g | 94 | 92 |

| 8 | 1-Methyl | Phenyl | 3h | 99 | 96 |

Detailed Experimental Protocols

Synthesis of a Chiral Bis(sulfonamide)-Diamine Ligand

This protocol describes a general procedure for the synthesis of a chiral bis(sulfonamide)-diamine ligand, which can be adapted from procedures for similar ligands.

Materials:

-

(1R,2R)-(-)-1,2-Diaminocyclohexane

-

2-Nitrobenzenesulfonyl chloride

-

Triethylamine (B128534) (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a stirred solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 mmol) and triethylamine (2.5 mmol) in dichloromethane (20 mL) at 0 °C, add 2-nitrobenzenesulfonyl chloride (2.2 mmol) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution (20 mL) and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford the desired chiral bis(sulfonamide)-diamine ligand.

General Protocol for the Enantioselective Friedel-Crafts Alkylation

This protocol outlines the general procedure for the Cu(OTf)₂-catalyzed enantioselective Friedel-Crafts alkylation of indoles with arylidene malonates.

Materials:

-

This compound (Cu(OTf)₂)

-

Chiral bis(sulfonamide)-diamine ligand

-

Indole

-

Arylidene malonate

-

Toluene (B28343) (anhydrous)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Cu(OTf)₂ (0.02 mmol, 10 mol%) and the chiral bis(sulfonamide)-diamine ligand (0.022 mmol, 11 mol%).

-

Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

-

Add the indole (0.24 mmol) to the catalyst mixture.

-

Add the arylidene malonate (0.2 mmol) to the reaction mixture.

-

Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired chiral indole product.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for setting up and analyzing the enantioselective Friedel-Crafts alkylation reaction.

Caption: General workflow for the enantioselective Friedel-Crafts alkylation experiment.

Troubleshooting and Considerations

-

Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

-

Ligand Purity: The enantiopurity and chemical purity of the chiral ligand are crucial for achieving high enantioselectivity.

-

Solvent Effects: The choice of solvent can significantly influence the reaction rate and enantioselectivity. Toluene is generally a good starting point.

-

Temperature Control: The reaction temperature can affect the enantioselectivity. Optimization may be required for different substrates.

-

Catalyst Loading: While 10 mol% is a typical starting point, the catalyst loading can be optimized to balance reaction time and cost-effectiveness.

By following these detailed protocols and considering the key experimental parameters, researchers can effectively implement this powerful methodology for the synthesis of a wide range of enantioenriched indole derivatives.

References

- 1. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly diastereo- and enantioselective copper(I)-catalyzed Henry reaction using a bis(sulfonamide)-diamine ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]